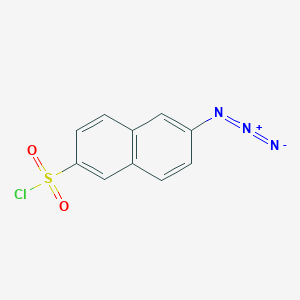

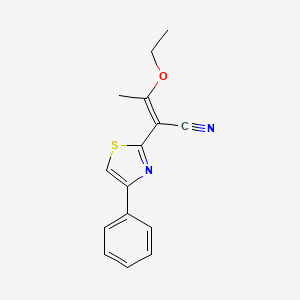

6-Azidonaphthalene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Azidonaphthalene-2-sulfonyl chloride is a chemical compound that is not directly mentioned in the provided papers, but it is related to the sulfonyl chlorides and vinyl azides discussed. Sulfonyl chlorides are versatile reagents used in the synthesis of various sulfonylated products, and vinyl azides are reactive substrates that participate in the formation of C–N bonds. The papers provided focus on the synthesis of 6-(sulfonylmethyl)phenanthridines, which are compounds that could theoretically be derived from a molecule like this compound through similar sulfonylation and cyclization reactions under light-induced conditions .

Synthesis Analysis

The synthesis of related compounds, 6-(sulfonylmethyl)phenanthridines, involves the use of sulfonyl chlorides and vinyl azides. The first paper describes a visible-light-induced process that facilitates the construction of C–S bonds and triggers the formation of C–N bonds using sulfonyl chlorides as the sulfonylation reagent. This method boasts mild conditions, a broad substrate scope, and high functional group tolerance . The second paper outlines a three-component reaction involving aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and vinyl azides. This reaction proceeds under metal- and additive-free conditions, generating arylsulfonyl radicals that initiate sulfonylation, followed by intramolecular cyclization and deprotonation to yield the final product .

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly discussed, the structure of 6-(sulfonylmethyl)phenanthridines synthesized in the studies can provide insights. These molecules consist of a phenanthridine core with a sulfonylmethyl group attached. The synthesis methods described in the papers suggest that the sulfonyl group is key to the stability and reactivity of the compounds, facilitating the formation of the phenanthridine ring through cyclization .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(sulfonylmethyl)phenanthridines are characterized by sulfonylation and cyclization steps. The sulfonylation is initiated by light or radicals, depending on the method, and is followed by cyclization to form the phenanthridine ring. The mild conditions and high efficiency of these reactions, as well as the avoidance of metal catalysts and additives, highlight the potential for clean and sustainable chemical processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of sulfonyl chlorides and vinyl azides in general suggest that they are reactive intermediates capable of participating in various chemical transformations. The sulfonyl group is known to be a good leaving group, which allows for the introduction of various nucleophiles. Vinyl azides are prone to cycloaddition reactions and can form stable nitrogen-containing heterocycles. The research indicates that the compounds synthesized using these reagents have good yields and can be obtained under mild conditions, which is beneficial for practical applications .

科学的研究の応用

Synthesis of Sulfonyl Chlorides

6-Azidonaphthalene-2-sulfonyl chloride is a compound that can be involved in the synthesis of sulfonyl chlorides. Sulfonyl chlorides are significant in the production of detergents, ion-exchange resins, pharmaceuticals, and dyes. A new synthesis method that uses oxidation of thiols and disulfides with chlorine dioxide offers a convenient, high-yield process without requiring severe conditions, showcasing a potential application of related sulfonyl chlorides in various industrial and laboratory scales (Lezina, Rubtsova, & Kuchin, 2011).

Visible-light-induced Reactions

In the realm of organic synthesis, visible-light-induced sulfonylation/cyclization techniques have been developed using vinyl azides, which could potentially involve this compound as a sulfonylation agent. This method allows the facile and efficient construction of C–S bonds, highlighting the compound's role in creating complex molecules under mild conditions (Mao et al., 2018).

Bioimaging and Fluorescent Probes

The compound's derivatives have found applications in bioimaging, serving as two-photon fluorescent probes. These probes are designed to detect specific biological substances with high sensitivity and selectivity, enabling researchers to monitor physiological processes in living cells. One such derivative, employing a naphthalene-based structure similar to this compound, has been used for the direct imaging of hydrogen sulfide (H2S) in living cells, illustrating its potential in advanced bioimaging techniques (Mao et al., 2013).

Chemical Sensing

Furthermore, derivatives of this compound can be utilized in the development of chemical sensors. For example, fluorescent di-dansyl substituted compounds have been synthesized for selective detection of metal ions like antimony and thallium. Such applications demonstrate the compound's relevance in environmental monitoring and safety assessments (Qureshi et al., 2019).

Environmental Applications

In environmental science, derivatives of this compound have been explored for the decolorization of azo dyes in wastewater. This showcases the potential use of such compounds in wastewater treatment technologies, aiming to remove harmful dyes and pollutants from industrial effluents (Sukhdev, Manjunatha, & Puttaswamy, 2017).

特性

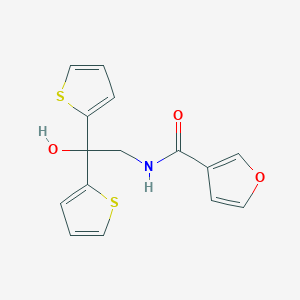

IUPAC Name |

6-azidonaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPMNHZIWBMJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)

![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)

![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)